molecular formula C8H3BrClFO B2925162 3-Bromo-6-chloro-7-fluoro-1-benzofuran CAS No. 2408968-43-2

3-Bromo-6-chloro-7-fluoro-1-benzofuran

Cat. No.: B2925162
CAS No.: 2408968-43-2
M. Wt: 249.46
InChI Key: DYJQSZWGQLXVLL-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-7-fluoro-1-benzofuran is a compound with the molecular weight of 249.47 . It is a powder in physical form . The IUPAC name for this compound is 3-bromo-6-chloro-7-fluorobenzofuran .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H3BrClFO/c9-5-3-12-8-4(5)1-2-6(10)7(8)11/h1-3H . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder in physical form . It has a molecular weight of 249.47 . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Palladium Catalyzed Direct Arylation

The palladium-catalyzed direct arylation of benzofurans presents a cost-effective and environmentally friendly method for synthesizing 3-arylbenzofuran derivatives. This process uses low catalyst loadings and can tolerate a wide range of functionalities, offering a versatile route for the preparation of functionalized benzofuran compounds. Electron-deficient aryl bromides are preferred as reactants for achieving higher yields, demonstrating the utility of this method in synthesizing benzofuran derivatives with various substituents, including fluoro groups (Ionita, Roger, & Doucet, 2010).

Synthesis of Benzofuranone as Pesticide Intermediate

2-Bromo-6-chloro-3(2H)-benzofuranone serves as an intermediate in the synthesis of pesticides with a condensed heterocyclic structure. This compound is produced through a novel method starting from 4-chloro salicylic acid, involving steps such as esterification, etherification, hydrolysis, cyclization, and bromination. The process highlights the significance of halogenated benzofuran derivatives in the synthesis of agricultural chemicals (Xiaojun, 2005).

Electrophilic Bromination and Substituent Effects

The study of electrophilic bromination of benzofuran and its derivatives sheds light on the substituent effects within the benzofuran system. The research provides insights into the kinetics of bromination and the influence of various substituents on the rate and direction of bromination. Such studies are crucial for understanding the reactivity and chemical behavior of halogenated benzofurans in different chemical environments (Okuyama, Kunugiza, & Fueno, 1974).

Ab Initio Study on CHX3 and Benzofuran Interactions

An ab initio study explores the interaction between methane, fluoroform, chloroform, and bromoform with benzene and hexafluorobenzene. This research is pivotal for understanding the molecular interactions involving benzofuran derivatives and halogenated compounds. The study provides detailed insights into the optimized geometries, stabilization energies, and potential energy surfaces, offering a theoretical basis for the chemical behavior of such interactions (Keefe & Isenor, 2008).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Benzofuran compounds, including 3-Bromo-6-chloro-7-fluoro-1-benzofuran, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on further exploring the biological activities of these compounds and developing them into effective therapeutic drugs .

Mechanism of Action

Target of Action

Benzofuran derivatives, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific targets can vary depending on the exact structure of the benzofuran derivative and the biological context in which it is applied.

Mode of Action

Benzofuran derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific mode of action can depend on the exact structure of the benzofuran derivative and the nature of its target.

Biochemical Pathways

Benzofuran derivatives are known to influence a variety of biochemical pathways, often leading to downstream effects such as the inhibition of cell growth . The exact pathways affected can depend on the specific structure of the benzofuran derivative and the biological context in which it is applied.

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Benzofuran derivatives are known to have significant effects on cell growth, often exhibiting inhibitory effects . The specific effects can depend on the exact structure of the benzofuran derivative and the nature of its target.

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of benzofuran derivatives .

Properties

IUPAC Name

3-bromo-6-chloro-7-fluoro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClFO/c9-5-3-12-8-4(5)1-2-6(10)7(8)11/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJQSZWGQLXVLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=CO2)Br)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2408968-43-2
Record name 3-bromo-6-chloro-7-fluoro-1-benzofuran
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